7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

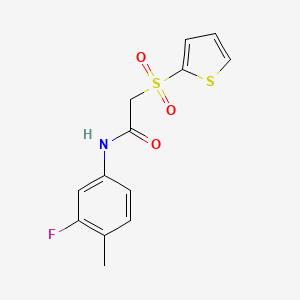

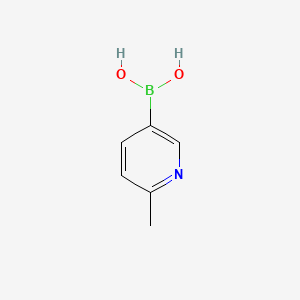

The compound is a derivative of chromen-4-one with a morpholino group and a phenyl group attached. Chromen-4-one is a heterocyclic compound that forms the core of various bioactive compounds . The morpholino group is a common feature in many pharmaceuticals and is known for its ability to increase the lipophilicity of a compound .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized from a chromen-4-one derivative through a series of reactions involving the addition of the morpholino and phenyl groups. The morpholino group could potentially be introduced through a reaction with 2,6-dimethylmorpholine .Aplicaciones Científicas De Investigación

1. Histamine Release Inhibitory Effects

Chromene derivatives from Rhododendron dauricum have been studied for their histamine release inhibitory effects. Compounds similar to 7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one have shown significant inhibition of histamine release from rat peritoneal mast cells, indicating potential anti-allergic or anti-inflammatory applications (Iwata et al., 2004).

2. Antioxidant Activity

New chromone derivatives isolated from various natural sources, such as Chinese eaglewood, have been evaluated for their antioxidant activity. This suggests a possible use of chromene compounds in combating oxidative stress-related diseases (Dai et al., 2010).

3. Fluorescent Probes for Hypoxic Cells

Chromene derivatives have been developed as off-on fluorescent probes for selective detection of hypoxia or nitroreductase in cells. This application is significant in biomedical research for imaging disease-relevant hypoxia (Feng et al., 2016).

4. Neutrophil Pro-Inflammatory Response Inhibition

Chromene derivatives from Aquilaria sinensis have been studied for their inhibitory activities on neutrophil pro-inflammatory responses. This indicates potential therapeutic applications in conditions involving excessive inflammatory responses (Wang et al., 2018).

5. Anticancer Potential

Certain chromene compounds have been identified as potent apoptosis inducers, demonstrating significant potential in cancer treatment. They have been found to induce cell cycle arrest and apoptosis in various human cell lines (Kemnitzer et al., 2004).

Safety and Hazards

Direcciones Futuras

The potential applications and future directions for this compound would depend on its biological activity. Chromen-4-one derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial activities . Therefore, this compound could potentially be explored in these areas.

Propiedades

IUPAC Name |

7-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-phenylchromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-16-13-24(14-17(2)28-16)10-11-26-19-8-9-20-22(12-19)27-15-21(23(20)25)18-6-4-3-5-7-18/h3-9,12,15-17H,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGDXBOJTVZVCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-(2,6-dimethylmorpholino)ethoxy)-3-phenyl-4H-chromen-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-1-(5-methylfuran-2-yl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2596980.png)

![2-(4-Chlorophenoxy)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2596982.png)

![2-(2,4-dichlorophenoxy)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2596985.png)

![2-phenyl-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B2596988.png)

![6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2596993.png)

![3-[2,5-dioxo-4-(2-oxo-2,3-dihydro-1H-indol-5-yl)imidazolidin-4-yl]propanoic acid](/img/structure/B2596997.png)